molecular formula C8H12N2O2 B3358603 ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate CAS No. 812675-83-5

ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate

Cat. No.: B3358603
CAS No.: 812675-83-5
M. Wt: 168.19 g/mol
InChI Key: SRXRKZCVUUMQEV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate: is a chemical compound belonging to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This particular compound is characterized by the presence of an ethyl group attached to the carboxylate moiety and a methyl group at the 2-position of the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 2-methyl-1H-imidazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-Methyl-1H-imidazole-4-carboxylic acid.

  • Reduction: Ethyl 2-(2-methyl-1H-imidazol-4-yl)ethanol.

  • Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It serves as a precursor in the synthesis of various drugs, including those used in the treatment of infections and inflammation. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or interacting with amino acids in proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 2-(1H-imidazol-1-yl)acetate: Similar structure but lacks the methyl group at the 2-position.

  • Ethyl 2-(2-methyl-1H-imidazol-5-yl)acetate: Similar but with the methyl group at a different position on the imidazole ring.

Uniqueness: Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other imidazole derivatives.

Properties

IUPAC Name

ethyl 2-(2-methyl-1H-imidazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-9-6(2)10-7/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXRKZCVUUMQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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